molecular formula C6H9FO3 B073962 Ethyl 2-fluoroacetoacetate CAS No. 1522-41-4

Ethyl 2-fluoroacetoacetate

Cat. No.: B073962
CAS No.: 1522-41-4
M. Wt: 148.13 g/mol
InChI Key: SHTFQLHOTAJQRJ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroacetoacetate (E2FAA, CAS 1522-41-4) is a fluorinated β-ketoester with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol. It is a colorless liquid with a boiling point of 183°C and a density of 1.1 g/cm³ . Structurally, it features a fluorine atom at the α-position of the acetoacetate backbone, conferring distinct electronic and steric properties compared to non-fluorinated analogs.

E2FAA serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis, pharmaceutical manufacturing, and agrochemical development. Its fluorine substituent enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions and cyclization reactions . Notably, it has been employed in the synthesis of monofluorinated spirocyclic compounds via one-pot multicomponent reactions and as a substrate in quantum computing research due to its heteronuclear spin system (¹H, ¹⁹F, ¹³C) with well-defined J-couplings (e.g., J₁₂ = 48.5 Hz, J₂₃ = -195.1 Hz) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroacetoacetate can be synthesized by the fluorination of ethyl acetoacetate. One common method involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of ethyl acetoacetate in an inert solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 2-chloroacetoacetic acid ethyl ester with an excess of mixed gas containing fluorine gas. Hydrofluoric acid is used as both a solvent and a catalyst, and a fluorine surfactant is added to ensure uniform mixing and to suppress side reactions. The reaction is carried out at low temperatures to obtain high-purity this compound .

Chemical Reactions Analysis

Substitution Reactions

Ethyl 2-chloroacetoacetate undergoes nucleophilic substitution, particularly with sulfur-containing nucleophiles:
Reaction with thiosemicarbazones :

  • Forms heterocyclic substituted thiophene derivatives (e.g., non-steroidal anti-inflammatory agents).
  • Mechanism : The chloro group is displaced by thiosemicarbazide, followed by cyclization to thiophene rings .

Example :

Reagents/ConditionsProductYieldSource
Thiosemicarbazones, 75–95°CThiophene derivatives54–93%

Reductive Dechlorination

Biological reduction :

  • Saccharomyces cerevisiae catalyzes reductive dechlorination to produce chiral cis/trans-β-hydroxy esters .
  • Key pathway :
    • Chlorine is replaced by a hydroxyl group via glutathione (GSH)-mediated reduction .

Experimental conditions :

  • Temperature: 20–25°C
  • Solvent: Ethanol or aqueous systems
  • Yield: >90% enantiomeric excess (ee) for specific isomers .

Electrochemical Oxidation

In the presence of catechols:

  • Mechanism : Electrochemically generated quinones undergo Michael addition with ethyl 2-chloroacetoacetate.
  • Products : Benzofuran derivatives (e.g., antimicrobial or anti-inflammatory intermediates) .

Optimized conditions :

ParameterValue
SolventH₂O/CH₃CN (90:10)
Voltage0.8–1.2 V vs. SCE
Temperature25°C

Environmental Degradation

Atmospheric reaction with Cl radicals :

  • Primary pathway : H-abstraction from the ester group or chloroalkyl chain.
  • Products : Chlorinated aldehydes, ketones, and CO₂ .

Kinetic data :

ReactionRate Constant (cm³/molecule·s)
Cl + Ethyl 2-chloroacetoacetate2.1×10112.1\times 10^{-11}

Stability and Side Reactions

Hydrolysis :

  • Moisture induces hydrolysis to chloroacetic acid and ethyl acetoacetate .
  • Accelerated by : High temperatures (>80°C), acidic/basic conditions .

Polycondensation :

  • Occurs in prolonged storage, forming oligomers .

Analytical Detection

Gas chromatography (GC) :

  • Column : SE-5 (30 m × 0.25 mm × 0.25 µm).
  • Conditions :
    StepTemperature (°C)Ramp Rate (°C/min)
    Initial90
    Final16030

Detection limit : 0.1% for 2-chloro isomer in 4-chloroacetoacetate .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluoroketones and Fluorinated Esters:
Ethyl 2-fluoroacetoacetate serves as a key intermediate in the synthesis of fluoroketones through alkylation and decarboxylation reactions. Its unique fluorine atom enhances the reactivity of the compound, making it suitable for various synthetic pathways. For instance, it has been utilized to create substituted 2-fluoro-3-oxoesters, demonstrating its utility in producing fluorinated derivatives that are often more bioactive than their non-fluorinated counterparts .

Monofluoromethylation Reactions:
Recent studies have highlighted the use of this compound as a carbanion precursor in monofluoromethylation reactions. This application allows for the introduction of fluorinated groups into complex organic molecules, enhancing their pharmaceutical potential. In one study, the compound was treated with strong bases to generate α-fluorocarbanions, which were then used to react with cyclic sulfamidates and sulfates, yielding high yields of fluoroamines .

Pharmaceutical Applications

Drug Intermediates:
this compound is recognized as an important pharmaceutical intermediate. Its derivatives are involved in the synthesis of various medicinal compounds. The presence of fluorine is known to improve the metabolic stability and bioavailability of drugs, making this compound particularly valuable in drug design .

Case Studies:

  • Synthesis of Antiviral Agents: Research has shown that derivatives of this compound can be synthesized to develop antiviral agents. The fluorinated compounds exhibit enhanced activity against viral targets due to their altered electronic properties.
  • Anticancer Compounds: Another study indicated that incorporating this compound into anticancer drug frameworks improves efficacy and selectivity towards cancer cells while reducing side effects .

Agricultural Chemistry

Pesticide Development:
The compound's applications extend into agricultural chemistry where it serves as a precursor for developing novel pesticides and herbicides. The introduction of fluorine into agrochemicals can enhance their potency and reduce degradation rates in the environment .

Analytical Methods

This compound is also employed in analytical chemistry for detecting related compounds. For example, gas chromatography has been utilized to analyze its presence in mixtures, showcasing its importance in quality control processes within chemical manufacturing .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for synthesizing fluoroketones and substituted estersEnhanced reactivity and specificity
PharmaceuticalsKey intermediate in drug synthesisImproved metabolic stability and bioavailability
Agricultural ChemistryPrecursor for developing pesticides and herbicidesIncreased potency and environmental stability
Analytical ChemistryUsed in gas chromatography for detection purposesEffective quality control

Mechanism of Action

The mechanism of action of ethyl 2-fluoroacetoacetate involves its role as a reactive intermediate in various chemical reactions. Its α-fluorinated β-keto ester structure makes it a versatile nucleophile, capable of participating in a wide range of addition and substitution reactions. The presence of the fluorine atom enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Ethyl Acetoacetate (EAA)

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Boiling Point : ~181°C
  • Key Differences: Lacks fluorine, reducing electrophilicity and acidity compared to E2FAA. Primarily used in Claisen condensations and enolate chemistry for synthesizing ketones and heterocycles . No significant applications in asymmetric catalysis or quantum computing, unlike E2FAA.

Ethyl 4,4,4-Trifluoroacetoacetate

  • Molecular Formula : C₆H₇F₃O₃
  • Molecular Weight : 184.11 g/mol
  • Key Differences :
    • Contains a trifluoromethyl group, a stronger electron-withdrawing group than E2FAA’s single fluorine.
    • Demonstrates higher acidity and stability, making it effective in synthesizing antifungal coumarin derivatives (e.g., intermediates 1a–1c with activity against B. cinerea and R. solani) .
    • Less versatile in dynamic kinetic resolution compared to E2FAA, which achieves 94% enantiomeric excess in hydrogenation .

Ethyl 2-Methylacetoacetate

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Key Differences: A methyl substituent introduces steric bulk but lacks electronegativity, reducing reactivity in electrophilic substitutions. In pyrimidine synthesis, yields drop significantly (e.g., 42% yield for ethyl 2-methyl-3-oxobutanoate vs. higher yields for fluorinated analogs) .

Ethyl Fluoroacetate

  • Molecular Formula : C₄H₇FO₂
  • Molecular Weight : 106.09 g/mol
  • Key Differences: Fluorine is on the acetate moiety rather than the β-keto position, leading to distinct reactivity and toxicity concerns (fluoroacetate is a known metabolic toxin) . Not used in catalysis or spin systems due to structural limitations.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Ethyl 2-fluoroacetoacetate C₆H₉FO₃ 148.13 183 Asymmetric allylation , NMR qubits , spirocycles
Ethyl acetoacetate C₆H₁₀O₃ 130.14 181 Claisen condensations, heterocycles
Ethyl 4,4,4-trifluoroacetoacetate C₆H₇F₃O₃ 184.11 N/A Antifungal agents
Ethyl 2-methylacetoacetate C₇H₁₂O₃ 144.17 N/A Low-yield pyrimidine synthesis
Ethyl fluoroacetate C₄H₇FO₂ 106.09 N/A Limited due to toxicity

Key Research Findings

  • Asymmetric Catalysis: E2FAA achieves 94% enantiomeric excess in Pd-catalyzed allylation reactions using chiral sulfinamide ligands, outperforming non-fluorinated analogs .
  • Quantum Computing : Its heteronuclear spin system enables precise control of J-couplings for quantum state transfer experiments .
  • Synthetic Versatility: E2FAA’s fluorine enhances reactivity in multicomponent reactions, yielding monofluorinated spiro-pyrazole-pyridine derivatives without additional catalysts .

Biological Activity

Ethyl 2-fluoroacetoacetate (C6H9FO3) is an α-fluorinated β-keto ester that exhibits significant biological activity, making it a valuable compound in organic synthesis and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data tables and research findings.

Overview of this compound

This compound is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in a variety of chemical reactions, which are crucial for developing biologically active molecules.

Target of Action : this compound serves as a precursor in synthesizing enzyme inhibitors and receptor ligands. Its reactivity is attributed to the presence of the fluorine atom, which enhances its electrophilicity compared to non-fluorinated analogs.

Mode of Action : The compound participates in several key reactions:

  • Michael Addition : Acts as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
  • Asymmetric Mannich Reaction : Used to synthesize β-amino carbonyl compounds, which have significant biological relevance.
  • Enantioselective Organocatalytic Conjugate Addition : Involved in forming chiral products, enhancing its utility in drug development.

Biological Activity

This compound has been shown to exhibit various biological activities, including:

  • Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, making it useful in developing therapeutic agents targeting metabolic pathways.

Synthesis and Applications

Research indicates that this compound is effective in synthesizing monofluorinated functionalized compounds. For instance, it has been successfully used to prepare monofluorinated spiro-pyrazole-pyridine derivatives, which are of interest in medicinal chemistry due to their biological activities .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound may possess favorable bioavailability due to its physical properties, such as a boiling point of 183 °C and a density of 1.181 g/mL at 25 °C .

Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundContains one fluorine atom; versatile reactivityEnzyme inhibitors; potential antimicrobial
Ethyl AcetoacetateLacks fluorine; less reactiveLimited biological activity
Ethyl DifluoroacetoacetateContains two fluorine atoms; higher reactivityEnhanced enzyme inhibition potential
Methyl AcetoacetateMethyl group instead of ethyl; affects solubilitySimilar but less active than ethyl variant

Chemical Reactions Analysis

This compound undergoes various chemical reactions that contribute to its biological activity:

  • Michael Addition Reactions : It can react with electron-deficient alkenes or alkynes, forming new carbon-carbon bonds essential for synthesizing complex molecules.
  • Fluoromethylation : This compound has been utilized to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines with yields ranging from 83% to 90% .

Q & A

Q. What are the critical parameters for optimizing multi-component reactions (MCRs) involving ethyl 2-fluoroacetoacetate?

Basic Research Focus
Key considerations include:

  • Catalyst selection : Ammonium acetate (NH₄OAc) acts both as a catalyst and a reactant in one-pot MCRs, with optimal loading at 1.0 equivalent to achieve higher yields (e.g., 28% yield for spiro-pyrazole-pyridine derivatives) .
  • Molar ratios : Excess aromatic aldehydes (2.0 equivalents) are required to drive the reaction .
  • Solvent and temperature : Ethanol under reflux conditions is effective, avoiding non-polar solvents.

Methodological Insight : Systematic screening of catalysts (e.g., p-TSA, NEt₃) and stoichiometric adjustments are essential to overcome reaction stagnation, as demonstrated in failed trials with traditional catalysts .

Q. How can this compound serve as a fluorinated building block in synthesizing bioactive molecules?

Advanced Research Focus
this compound enables:

  • Fluorinated isoprenoid synthesis : Base-catalyzed condensations with geranyl bromide yield intermediates like 3-fluorogeranylacetone (63% yield), pivotal for hyperlipidaemic or anticancer agents .
  • Spirocyclic frameworks : One-pot MCRs with pyrazolidine-3,5-diones generate monofluorinated spiro-pyrazole-pyridine derivatives, critical for CNS drug discovery .

Mechanistic Note : The fluorine atom enhances metabolic stability and modulates electronic effects, influencing regioselectivity in cyclization steps .

Q. What NMR techniques are effective for characterizing this compound derivatives?

Analytical Methodology

  • Heteronuclear J-coupling analysis : Carbon (¹³C) and fluorine (¹⁹F) NMR reveal spin-spin coupling constants (e.g., JCH = 161.3 Hz, JCF = -190.2 Hz), critical for confirming stereochemistry in spirocyclic products .
  • Multi-quantum coherence experiments : Resolve overlapping signals in complex mixtures, such as ethyl 9-fluoro-8-methyl-spiro derivatives .

Data Interpretation : Integration of MS and ¹H NMR data is required to distinguish between regioisomers, as seen in spiro-pyridine structural elucidation .

Q. How can enantioselective allylic alkylations of this compound be achieved?

Advanced Synthetic Strategy

  • Chiral ligand design : Palladium complexes with sulfinamide/phosphanyl ligands (e.g., L10) enable asymmetric allylation, achieving up to 94% enantiomeric excess (ee) .
  • Substrate scope : α-Branched β-ketoesters (e.g., ethyl 2-methyl-3-oxobutanoate) yield stereocenters, though α-phenyl analogs show limited reactivity under standard conditions .

Catalytic Optimization : Temperature control (-20°C) and solvent polarity (toluene/THF) are critical for maintaining ligand-metal coordination .

Q. What computational methods aid in predicting reaction pathways for this compound-based syntheses?

Advanced Mechanistic Analysis

  • DFT calculations : Model transition states in MCRs, such as the formation of spiro-intermediates, to explain regioselectivity driven by fluorine’s electron-withdrawing effects .
  • Molecular docking : Predict bioactivity of fluorinated spirocycles by simulating interactions with target enzymes (e.g., kinase inhibitors) .

Validation : Correlate computed activation energies with experimental yields to refine reaction conditions .

Q. How do solvent and additives influence the stability of this compound during storage?

Basic Handling Protocol

  • Storage conditions : Anhydrous ethanol or ethyl acetate at -20°C prevents hydrolysis .
  • Stabilizers : Addition of 0.1% w/v hydroquinone inhibits radical degradation during long-term storage .

Safety Note : this compound is less hazardous than ethyl fluoroacetate but requires handling in fume hoods due to moderate volatility (bp 170°C) .

Q. What are the contradictions in reported catalytic efficiencies for this compound reactions, and how can they be resolved?

Data Contradiction Analysis

  • Catalyst discrepancies : Piperidine and p-TSA failed in MCRs (0% yield), while NH₄OAc succeeded (28% yield), highlighting its dual role as a catalyst and nitrogen source .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may deactivate NH₄OAc; ethanol’s protic nature stabilizes intermediates .

Resolution : Control experiments with isotopic labeling (¹⁵N-NH₄OAc) can track nitrogen incorporation into products .

Properties

IUPAC Name

ethyl 2-fluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTFQLHOTAJQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282119
Record name Ethyl 2-fluoroacetoacetate
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Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522-41-4
Record name Butanoic acid, 2-fluoro-3-oxo-, ethyl ester
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Record name Ethyl 2-fluoroacetoacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-fluoroacetoacetate
Ethyl 2-fluoroacetoacetate
Ethyl 2-fluoroacetoacetate
Ethyl 2-fluoroacetoacetate
Ethyl 2-fluoroacetoacetate
Ethyl 2-fluoroacetoacetate

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